1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine
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Overview
Description
1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring attached to a sulfonyl group substituted with a chlorinated and methylated benzene ring
Preparation Methods
The synthesis of 1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride.
Reaction with Pyrrolidine: The sulfonyl chloride is then reacted with pyrrolidine under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzene ring and the pyrrolidine moiety can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include strong bases like sodium hydride for deprotonation and oxidizing agents like potassium permanganate for oxidation reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the pyrrolidine ring can interact with various receptors, modulating their function .
Comparison with Similar Compounds
1-(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine can be compared with other similar compounds such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share structural similarities but differ in their functional groups and biological activities.
Sulfonyl Compounds: Other sulfonyl-containing compounds, such as sulfonylureas, have different applications and mechanisms of action.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S/c1-3-8-19-13-9-11(2)12(15)10-14(13)20(17,18)16-6-4-5-7-16/h9-10H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMOGFFJCQUKBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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